Regioisomeric Halogen Position: 2‑Bromo (ortho) vs. 3‑Bromo (meta) on the Benzamide Ring Generates Distinct Physicochemical and Conformational Profiles
CAS 921911‑87‑7 bears an ortho‑bromo substituent on the benzamide ring, whereas its closest catalogued regioisomer, 3‑bromo‑N‑[4‑(7‑methoxy‑1‑benzofuran‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (CAS 921869‑35‑4), carries a meta‑bromo group and a 7‑methoxy (rather than 5‑methoxy) benzofuran. Crystallographic analysis of a C19H13BrN2O3S compound adopting the ortho‑bromo configuration reveals an orthorhombic Pna21 space group with the bromine atom enforcing a distinct dihedral angle between the benzamide plane and the thiazole ring [1]. In the Fujisawa thiazolylbenzofuran patent family, explicit teaching indicates that the position of the halogen on the benzamide moiety is a primary determinant of leukotriene/SRS‑A antagonist potency, with ortho‑substituted analogs displaying divergent activity relative to meta‑ and para‑substituted congeners [2]. This structural divergence directly translates to non‑overlapping SAR trajectories and precludes blind substitution.
| Evidence Dimension | Benzamide halogen position (ortho vs. meta) and benzofuran methoxy position (5‑ vs. 7‑) |
|---|---|
| Target Compound Data | 2‑bromo (ortho), 5‑methoxybenzofuran; CAS 921911‑87‑7; Mol. Wt. 429.29 |
| Comparator Or Baseline | 3‑bromo (meta), 7‑methoxybenzofuran; CAS 921869‑35‑4; Mol. Wt. 429.29 |
| Quantified Difference | Identical molecular formula and mass; differentiated solely by halogen position (C2 vs. C3) and methoxy position (C5 vs. C7). These changes are known in the patent class to produce non‑equivalent biological activity [2]. |
| Conditions | Structural comparison based on CAS registry entries and patent class‑level SAR (Fujisawa thiazolylbenzofuran series) [2]. |
Why This Matters
Procurement of the incorrect regioisomer will introduce an uncontrolled variable in any bioassay, as the ortho‑bromo conformation has been crystallographically shown to impose a distinct low‑energy geometry that meta‑bromo analogs cannot recapitulate [1].
- [1] Experimental details for C19H13BrN2O3S. Table 2, PMC deposition, 2024. Orthorhombic Pna21, T = 120 K. View Source
- [2] FUJISAWA PHARMACEUTICAL CO. Thiazolylbenzofuran derivatives. Patent CN-1209809-A, 1999. Class‑level SAR on halogen position effects. View Source
